
Tetrabromomolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromomolybdenum is a chemical compound that is widely used in scientific research. It is a dark blue crystalline solid that is soluble in water and has a number of interesting properties. In
Wirkmechanismus
The mechanism of action of tetrabromomolybdenum is not well understood, but it is thought to function as a Lewis acid catalyst. It is believed to coordinate with the substrate, activating it for reaction by polarizing the bond or facilitating the formation of a transition state.
Biochemische Und Physiologische Effekte
Tetrabromomolybdenum has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic, with a LD50 value of greater than 2000 mg/kg in rats. It is not known to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabromomolybdenum has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it does have some limitations. It is not soluble in many common solvents, which can make it difficult to work with in certain applications. It also has a tendency to form complexes with other compounds, which can complicate its use in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on tetrabromomolybdenum. One area of interest is the development of new catalysts based on tetrabromomolybdenum for use in organic synthesis. Another area of interest is the study of the mechanism of action of tetrabromomolybdenum and its interactions with other compounds. Finally, there is potential for the development of new applications for tetrabromomolybdenum in fields such as materials science and energy storage.
Synthesemethoden
Tetrabromomolybdenum can be synthesized by reacting molybdenum metal with bromine in the presence of a solvent such as acetonitrile or dimethylformamide. The reaction produces tetrabromomolybdenum as a dark blue crystalline solid.
Wissenschaftliche Forschungsanwendungen
Tetrabromomolybdenum is widely used in scientific research, particularly in the field of inorganic chemistry. It is used as a catalyst in a variety of reactions, including the oxidation of alcohols and the dehydrogenation of alkanes. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13520-59-7 |
|---|---|
Produktname |
Tetrabromomolybdenum |
Molekularformel |
Br4Mo |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
tetrabromomolybdenum |
InChI |
InChI=1S/4BrH.Mo/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
WWJBJTBTXOHQAZ-UHFFFAOYSA-J |
SMILES |
Br[Mo](Br)(Br)Br |
Kanonische SMILES |
Br[Mo](Br)(Br)Br |
Synonyme |
MOLYBDENUM TETRABROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



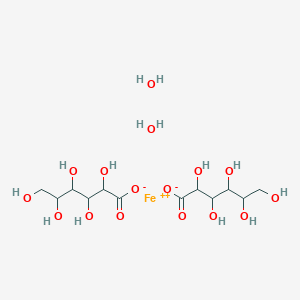
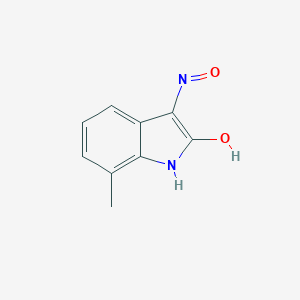

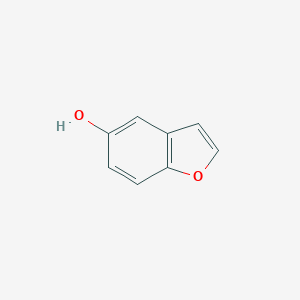
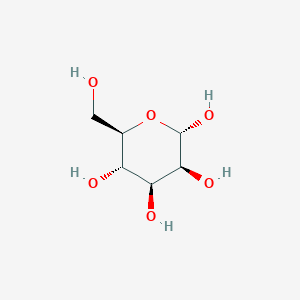
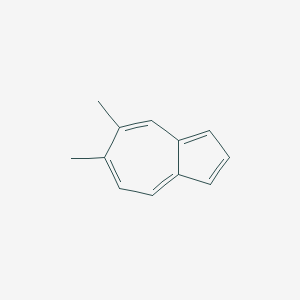
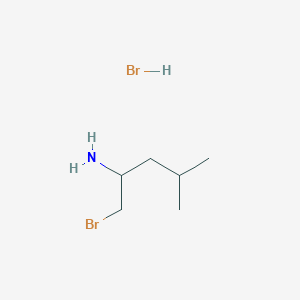
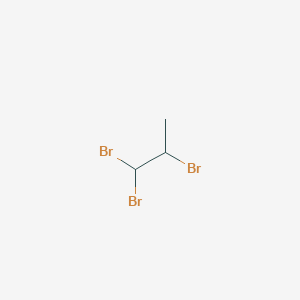
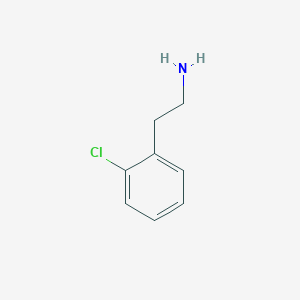
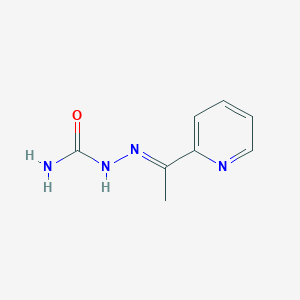
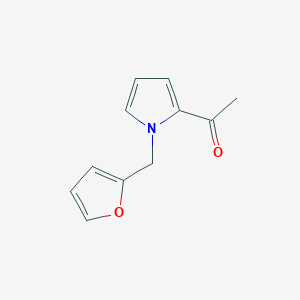
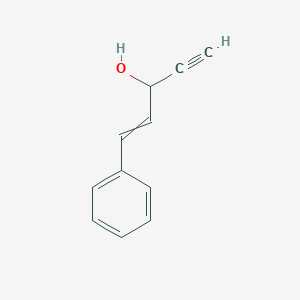
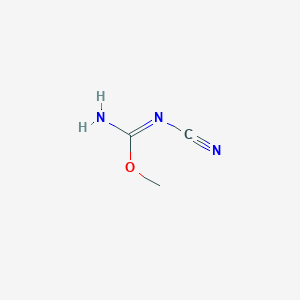
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)